Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a chemical compound classified under piperazine derivatives, known for their diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The primary target of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is the enzyme monoacylglycerol lipase, which plays a crucial role in the endocannabinoid system, influencing various physiological processes.
The synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride typically involves a multi-step process. One common method includes the reaction of pyrazine derivatives with piperazine in the presence of reagents such as hydrazonoyl chlorides and triethylamine. The reaction conditions are carefully controlled to optimize yield and purity.
In an industrial context, this compound may be produced using large-scale reactors where the raw materials undergo specific reactions under controlled temperature and pressure. The final product is purified through crystallization or other separation techniques to achieve the desired quality.
The molecular formula for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is , with a molecular weight of 228.68 g/mol. The compound features a piperazine ring linked to a pyrazine moiety via a carbonyl group, which contributes to its unique chemical properties.
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride participates in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions and condensation reactions, making it versatile in synthetic organic chemistry.
The primary mechanism of action for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride involves the inhibition of monoacylglycerol lipase. This inhibition affects the endocannabinoid system by increasing levels of endocannabinoids, which can lead to various physiological effects such as pain relief and anti-inflammatory responses.
The compound is solid at room temperature and should be stored at 4°C away from light to maintain stability. Its pharmacological effects have shown promise in preclinical studies, particularly in antiproliferative activity against breast and ovarian cancer cell lines.
The compound exhibits typical characteristics of piperazine derivatives, including solubility in polar solvents due to its ionic nature when hydrated as a hydrochloride salt.
The stability and efficacy can be influenced by environmental factors such as temperature and light exposure.
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride has several scientific applications:
The piperazine heterocycle represents one of the most privileged structural motifs in contemporary drug discovery, featured in approximately 20% of small-molecule pharmaceuticals targeting the central nervous system. This six-membered ring containing two nitrogen atoms provides exceptional conformational flexibility and hydrogen-bonding capacity, enabling optimal interaction with diverse biological targets . Piperazine-containing compounds demonstrate enhanced water solubility and favorable pharmacokinetic profiles due to the basic nitrogen atoms (pKa ~9.5), which facilitate salt formation and improve oral bioavailability. The significance of piperazine is evidenced by its presence in numerous FDA-approved drugs spanning multiple therapeutic categories, including antipsychotics (brexpiprazole), antidepressants (vortioxetine), antivirals (dolutegravir), and anticancer agents (palbociclib) [5].
Complementary to piperazine, the pyrazine heterocycle (a six-membered ring with two nitrogen atoms in para positions) contributes distinct physicochemical advantages. As an electron-deficient π-system, pyrazine facilitates π-stacking interactions with biological targets while serving as a versatile bioisostere for phenyl, pyridine, and pyrimidine rings. Pyrazine-containing compounds demonstrate notable metabolic stability and have been extensively explored for infectious disease applications, particularly as antimalarials and antivirals [4]. The hydrogen-bond accepting capability of pyrazine nitrogen atoms enhances target binding affinity, while its modest dipole moment improves membrane permeability. This heterocycle has gained prominence in kinase inhibitor design and antimicrobial development, exemplified by compounds such as [4-[6-(5-fluoropyridin-3-yl)pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone, which has demonstrated potent activity against Plasmodium falciparum [4].
Table 1: Functional Contributions of Piperazine and Pyrazine Moieties in Drug Design
Heterocycle | Key Physicochemical Properties | Biological Contributions | Therapeutic Applications |
---|---|---|---|
Piperazine | pKa ~9.5; High conformational flexibility; Dual hydrogen-bond donor/acceptor | Improves solubility; Modulates pharmacokinetics; Provides vectoriality for pharmacophore display | Antipsychotics (e.g., brexpiprazole); Antidepressants (e.g., vortioxetine); Antivirals (e.g., dolutegravir) |
Pyrazine | Electron-deficient π-system; Moderate dipole moment (2.2 D); Hydrogen-bond acceptor | Facilitates π-stacking interactions; Enhances metabolic stability; Improves membrane permeability | Antimalarials; Kinase inhibitors; Antivirals; Antimicrobials |
The strategic combination of these heterocycles via a methanone linker creates a synergistic molecular architecture. Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride exemplifies this approach, integrating the favorable pharmacokinetic properties of piperazine with the target-binding advantages of pyrazine. This hybrid scaffold offers multiple vectors for structural elaboration while maintaining drug-like properties, with calculated logP values typically ranging from 1.5-2.5 and polar surface areas between 50-60 Ų, indicating favorable permeability and absorption characteristics [4] [8].
The medicinal chemistry journey of piperazine-containing pharmaceuticals spans over seven decades, evolving from simple anthelmintic applications to sophisticated targeted therapies. Early piperazine derivatives such as piperazine citrate (circa 1950s) were primarily employed as anti-parasitic agents due to their neuromuscular effects on helminths. The 1970s witnessed expansion into psychoactive therapeutics with the development of tricyclic antidepressants featuring terminal piperazine moieties, leveraging the scaffold's ability to cross the blood-brain barrier and modulate neurotransmitter systems [5]. The structural simplicity of early derivatives like 1-phenylpiperazine provided foundational insights into structure-activity relationships, particularly the importance of N-aryl substitutions for receptor affinity.
The golden age of piperazine drug discovery emerged with the development of selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics during the 1980-1990s. This period established piperazine as a privileged scaffold for central nervous system targets, with landmark drugs including flibanserin (1: aryl-alkyl substituted piperazine) for hypoactive sexual desire disorder and vilazodone (2: N-acylpiperazine) for major depressive disorder [5]. The transition to targeted cancer therapies in the 21st century represents the most recent evolutionary phase, exemplified by CDK4/6 inhibitors palbociclib (2015), ribociclib (2017), and abemaciclib (2017). These structurally complex piperazine derivatives demonstrate sophisticated application of the scaffold, where the piperazine ring occupies solvent-exposed regions of the kinase binding pocket while optimizing solubility properties essential for oral bioavailability [5].
Table 2: Evolution of Piperazine-Containing Pharmaceuticals
Era | Therapeutic Focus | Representative Drugs | Structural Features | Key Synthetic Methodologies |
---|---|---|---|---|
1950s-1960s | Anti-parasitic agents | Piperazine citrate | Simple monosubstituted derivatives | Direct alkylation; Salt formation |
1970s-1980s | Psychiatric medications | Trifluoperazine; Nefazodone | Diaryl-substituted piperazines | Nucleophilic substitution; SNAr reactions |
1990s-2000s | Antidepressants/antipsychotics | Vilazodone; Flibanserin | Aryl-alkyl; N-acyl derivatives | Reductive amination; Pd-catalyzed coupling |
2010s-Present | Targeted cancer therapies | Palbociclib; Ribociclib | Complex polycyclic architectures | Buchwald-Hartwig amination; Transition metal-free coupling |
The synthetic methodologies for piperazine-containing pharmaceuticals have advanced significantly alongside this therapeutic evolution. Early derivatives were prepared through simple nucleophilic substitution reactions between dichloroethylamines and amines. Modern synthetic routes employ sophisticated transition metal catalysis, particularly Buchwald-Hartwig amination and Ullmann-Goldberg coupling, which enable efficient construction of N-arylpiperazine bonds under milder conditions with superior functional group tolerance . Recent innovations include transition metal-free coupling using lithium bis(trimethylsilyl)amide (LiHMDS) as base, as demonstrated in the optimized synthesis of ribociclib, which avoids problematic palladium contamination in active pharmaceutical ingredients [5]. The development of piperazine synthons like t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has significantly streamlined the synthesis of complex drug candidates, providing protected intermediates for selective derivatization [5].
The carbonyl bridge (-C(O)-) in piperazin-1-yl(pyrazin-2-yl)methanone serves as a conformationally constrained spacer that optimally positions both heterocycles for target interactions while maintaining favorable physicochemical properties. Unlike flexible alkyl chains, the planar methanone group reduces conformational entropy, minimizing the entropic penalty upon target binding. This linker configuration has demonstrated particular utility in kinase inhibitors and antimicrobial agents, where precise spatial orientation of pharmacophoric elements is critical for potency [8]. X-ray crystallographic studies of structurally related compounds bound to Mycobacterium tuberculosis IMPDH reveal that the methanone carbonyl oxygen forms key hydrogen-bond interactions with active site residues, while the adjacent aromatic system engages in π-stacking with hydrophobic enzyme pockets [8].
The electronic properties of the methanone linker significantly influence biological activity. In a comprehensive structure-activity relationship study of 48 isoquinoline sulfonyl piperazine derivatives targeting mycobacterial IMPDH, the methanone-linked derivatives demonstrated superior biochemical and whole-cell activity compared to their sulfonyl or alkyl-linked counterparts [8]. Specifically, compound 1 (cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanone) exhibited an IMPDH IC₅₀ of 0.1 ± 0.01 μM and MIC₉₀ of 2 μM against M. tuberculosis, while analogs with elongated linkers (compounds 4 and 5) showed 97-fold and 147-fold reductions in enzyme inhibition, respectively. This dramatic activity loss highlights the critical nature of the direct carbonyl connection between the piperazine nitrogen and the aromatic system [8].
Table 3: Impact of Linker Chemistry on Biological Activity of Piperazine Derivatives
Compound | Linker Chemistry | IMPDH IC₅₀ (μM) | MIC₉₀ against M. tuberculosis (μM) |
---|---|---|---|
1 | Direct methanone linker | 0.1 ± 0.01 | 2 |
2 | Ethylenediamine spacer | 1.5 ± 0.02 | 50 |
4 | Extended acyl chain | 9.7 ± 0.3 | >100 |
5 | Further extended chain | 14.7 ± 0.3 | >100 |
7 | Naphthalene replacement | 3.0 ± 0.1 | >100 |
Interactive Toggle: Comparative Activity of Linker Modifications
The metabolic stability of the methanone linker further enhances its pharmaceutical utility. Unlike ester or amide functionalities, the ketone group in this configuration demonstrates remarkable resistance to enzymatic hydrolysis, as evidenced by in vitro microsomal stability studies of related compounds. This stability profile is particularly advantageous for antimicrobial agents requiring sustained plasma concentrations, such as antimalarial pyrazine derivatives where piperazin-1-yl(pyrazin-2-yl)methanone serves as a critical pharmacophore [4]. The linker's moderate dipole moment (approximately 2.7 D) contributes to optimal membrane permeability, balancing the hydrophilic character of the piperazine ring with the hydrophobic nature of the pyrazine system. This balanced lipophilicity is reflected in calculated logD₇.₄ values of 1.2-1.8 for prototypical derivatives, within the ideal range for cellular penetration [4] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: